molecular formula C14H19N3O2S B5715742 ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate

ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate

Cat. No. B5715742
M. Wt: 293.39 g/mol
InChI Key: JRBGUMHRAPZRIT-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate, also known as MPTB, is a chemical compound that has been of great interest in scientific research. It is a thiosemicarbazone derivative that has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate is not fully understood. However, it has been suggested that ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate inhibits the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to the depletion of nucleotide pools, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has also been shown to inhibit the activity of several enzymes, including lactate dehydrogenase and glutathione reductase. In addition, ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has been shown to decrease the levels of glutathione, which is an important antioxidant in cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new anticancer therapies. However, one limitation of using ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate is its toxicity. ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has been shown to be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate. One area of research is to further investigate the mechanism of action of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate. Understanding the precise molecular targets of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate can lead to the development of more effective anticancer therapies. Another area of research is to investigate the potential of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate in combination with other anticancer agents. Combining ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate with other agents can enhance its anticancer activity and reduce its toxicity. Finally, research can be conducted to investigate the potential of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate in other diseases, such as viral infections and autoimmune diseases.

Synthesis Methods

The synthesis of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by the reaction of the resulting product with 4-methylphenyl isothiocyanate. The final step involves the reaction of the resulting product with hydrazine hydrate. The yield of ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate synthesized by this method is 75%.

Scientific Research Applications

Ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

ethyl (3E)-3-[(4-methylphenyl)carbamothioylhydrazinylidene]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-19-13(18)9-11(3)16-17-14(20)15-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H2,15,17,20)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBGUMHRAPZRIT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=S)NC1=CC=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=S)NC1=CC=C(C=C1)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-(p-tolylcarbamothioyl)hydrazinylidene]butanoate

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